molecular formula C4H6N2S2 B12343893 Dihydropyrimidine-2,4(1H,3H)-dithione CAS No. 4874-19-5

Dihydropyrimidine-2,4(1H,3H)-dithione

Cat. No.: B12343893
CAS No.: 4874-19-5
M. Wt: 146.2 g/mol
InChI Key: LNHFVNLMAUJVAF-UHFFFAOYSA-N
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Description

Dihydropyrimidine-2,4(1H,3H)-dithione is a heterocyclic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrimidine ring with two sulfur atoms at positions 2 and 4, which distinguishes it from other dihydropyrimidine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydropyrimidine-2,4(1H,3H)-dithione can be synthesized through various methods. One common approach involves the Biginelli reaction, which is a three-component condensation reaction between an aldehyde, a β-ketoester, and urea or thiourea. The reaction is typically carried out in the presence of a catalyst such as nano-cellulose/BF3/Fe3O4, which facilitates the formation of the desired product under mild conditions . The reaction is performed in ethanol, a green and commercially available solvent, and offers high efficiency and short reaction times .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reusability of catalysts and the use of environmentally friendly solvents are important considerations in industrial settings to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Dihydropyrimidine-2,4(1H,3H)-dithione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of sulfur atoms in the compound, which can participate in redox processes and nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides, resulting in the formation of various substituted derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions produce dihydropyrimidine derivatives. Substitution reactions can lead to a wide range of substituted this compound derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of dihydropyrimidine-2,4(1H,3H)-dithione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby suppressing tumor growth . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Dihydropyrimidine-2,4(1H,3H)-dithione can be compared with other similar compounds, such as dihydropyrimidine-2,4(1H,3H)-dione and thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione . These compounds share a similar pyrimidine core structure but differ in the presence of sulfur atoms or other substituents. The unique presence of sulfur atoms in this compound contributes to its distinct chemical reactivity and biological activities.

List of Similar Compounds

Properties

CAS No.

4874-19-5

Molecular Formula

C4H6N2S2

Molecular Weight

146.2 g/mol

IUPAC Name

1,3-diazinane-2,4-dithione

InChI

InChI=1S/C4H6N2S2/c7-3-1-2-5-4(8)6-3/h1-2H2,(H2,5,6,7,8)

InChI Key

LNHFVNLMAUJVAF-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=S)NC1=S

Origin of Product

United States

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